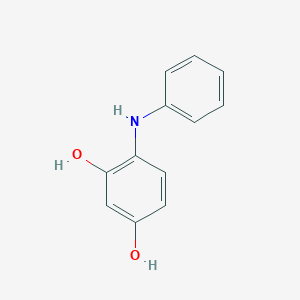

4-Anilinobenzene-1,3-diol

Description

Contextualization of Benzenediols in Organic Synthesis and Functional Materials

Benzenediols, also known as dihydroxybenzenes, are fundamental building blocks in organic chemistry. wikipedia.org They consist of a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. wikipedia.org Their significance stems from the reactivity of the aromatic ring, which is activated by the electron-donating hydroxyl groups, and the chemical versatility of the hydroxyl groups themselves. These compounds are precursors in the synthesis of a wide array of products, from pharmaceuticals to high-performance polymers. wikipedia.orgbritannica.com

The three primary isomers of benzenediol—catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene)—each exhibit unique properties and applications. wikipedia.org Resorcinol, the core of 4-Anilinobenzene-1,3-diol, is widely used in the production of resins, particularly through its condensation reaction with formaldehyde. wikipedia.orgbritannica.com These resins are crucial as adhesives, especially in the tire industry to enhance the bonding of rubber to reinforcing fibers. britannica.com Furthermore, benzenediols serve as key intermediates in the manufacturing of dyes, agrochemicals, and UV-absorbing agents. wikipedia.org Their ability to undergo oxidation to form quinones also makes them essential components in applications like photographic developers. britannica.com

Table 1: Properties of Primary Benzenediol Isomers

| Isomer | IUPAC Name | Structure | CAS Number | Melting Point | Boiling Point |

|---|---|---|---|---|---|

| Catechol | Benzene-1,2-diol |  | 120-80-9 | 105 °C | 245.5 °C |

| Resorcinol | Benzene-1,3-diol |  | 108-46-3 | 110 °C | 277 °C |

| Hydroquinone | Benzene-1,4-diol |  | 123-31-9 | 172 °C | 287 °C |

Structural Classification and Isomerism of Aminobenzenediols

Aminobenzenediols are derivatives of benzenediols where an amino (-NH2) group is also attached to the benzene ring. The presence of both hydroxyl and amino groups, which are strong activating groups, makes these molecules highly reactive and valuable as intermediates, particularly in dye synthesis and as polymer precursors. google.comgoogle.com The compound this compound is a secondary amine derivative of this class, specifically of 4-aminobenzene-1,3-diol (B85934) (also known as 4-aminoresorcinol). nih.gov

Isomerism in aminobenzenediols is determined by the relative positions of the three substituents on the benzene ring. For an amino-substituted resorcinol (benzene-1,3-diol), there are three possible positional isomers for the amino group: at the 2-, 4-, or 5-position. Each isomer possesses different electronic and steric properties, influencing its reactivity and potential applications. This compound specifies the isomer where the anilino group is located at the 4-position, between the two hydroxyl groups' meta-relationship.

Table 2: Structural Isomers of Aminoresorcinol (Aminobenzene-1,3-diol)

| Isomer Name | IUPAC Name | Structure | CAS Number |

|---|---|---|---|

| 2-Aminoresorcinol | 2-Aminobenzene-1,3-diol |  | 634-60-6 |

| 4-Aminoresorcinol | 4-Aminobenzene-1,3-diol |  | 13066-95-0 |

| 5-Aminoresorcinol | 5-Aminobenzene-1,3-diol |  | 20734-67-2 |

Historical Perspectives on the Discovery and Initial Studies of Aniline-Derived Diols

The history of aniline-derived diols is intrinsically linked to the 19th-century advancements in organic chemistry, particularly the isolation and industrialization of their parent compounds, aniline (B41778) and benzenediols.

Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. However, its industrial significance began after 1856, when William Henry Perkin's accidental synthesis of the dye mauveine from aniline sparked the birth of the synthetic dye industry. This created immense demand for aniline and its derivatives.

The benzenediol components also have historical roots in the study of natural products. Catechol was first isolated in 1839 by Edgar Hugo Emil Reinsch from the plant extract catechin. wikipedia.org Resorcinol was first prepared in the 1860s by the fusion of natural resins with potassium hydroxide (B78521) and was later synthesized from benzene. britannica.com The large-scale production of resorcinol was established through methods like the sulfonation of benzene followed by alkali fusion. britannica.com

The synthesis of more complex molecules like aniline-derived diols followed the development of more sophisticated synthetic reactions that could controllably combine these parent structures. Reactions such as nucleophilic aromatic substitution and, more recently, transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, provide pathways to form the C-N bond between an aniline derivative and a dihydroxybenzene core. While the specific discovery of this compound is not a historically prominent event, its conceptualization is a logical outcome of the rich and evolving history of synthetic organic chemistry.

Structure

3D Structure

Properties

CAS No. |

100063-17-0 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-anilinobenzene-1,3-diol |

InChI |

InChI=1S/C12H11NO2/c14-10-6-7-11(12(15)8-10)13-9-4-2-1-3-5-9/h1-8,13-15H |

InChI Key |

WIIVQKHIBRVVRV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Anilinobenzene 1,3 Diol and Its Derivatives

Direct Synthesis Approaches to Amino-1,3-benzenediols

The preparation of amino-1,3-benzenediols is a critical step in the synthesis of 4-anilinobenzene-1,3-diol. These intermediates are typically synthesized through a nitration-reduction sequence starting from a protected form of 1,3-benzenediol (resorcinol).

Nitration and Reduction Strategies for 4-Amino-1,3-benzenediol

A common route to 4-amino-1,3-benzenediol involves a three-step process starting from 1,3-benzenediol. To control the regioselectivity of the nitration, the hydroxyl groups of resorcinol (B1680541) are first protected, for example, as carbonates. This is followed by nitration and subsequent reduction of the nitro group to an amine.

The synthesis can be outlined as follows:

Protection: 1,3-Benzenediol is treated with an alkyl chloroformate to form a 1,3-bis(alkylcarbonato)benzene.

Nitration: The protected resorcinol is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.

Hydrolysis and Reduction: The nitro-substituted intermediate is first hydrolyzed to remove the protecting groups and then the nitro group is reduced to an amino group to yield 4-amino-1,3-benzenediol.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like stannous chloride in an acidic medium.

| Step | Reagents and Conditions | Product |

| Protection | Alkyl chloroformate, base | 1,3-bis(alkylcarbonato)benzene |

| Nitration | Nitric acid, Sulfuric acid | 1,3-bis(alkylcarbonato)-4-nitrobenzene |

| Hydrolysis | Acid or base | 4-Nitro-1,3-benzenediol |

| Reduction | H₂, Catalyst (e.g., Pd/C) or SnCl₂/HCl | 4-Amino-1,3-benzenediol |

This table provides a general overview of the nitration and reduction strategy for the synthesis of 4-amino-1,3-benzenediol.

Purity Enhancement in Amino-1,3-benzenediol Synthesis

The purity of the final amino-1,3-benzenediol is crucial for its use in subsequent reactions. Traditional nitration methods can lead to the formation of undesired isomers, such as 2-nitro and dinitro derivatives. The use of protecting groups on the hydroxyl functions of resorcinol helps to direct the nitration to the desired 4-position, thereby minimizing the formation of byproducts.

Purification of the final product can be achieved through several methods:

Recrystallization: This is a common technique to purify the solid 4-amino-1,3-benzenediol.

Salt Formation: Amino-1,3-benzenediols can be isolated and stored as their hydrohalide (e.g., hydrochloride) salts. This not only aids in purification but also improves the stability of the compound, as the free amine is susceptible to oxidation.

The purity of the final product is often assessed using techniques such as gas chromatography or high-performance liquid chromatography (HPLC).

Advanced Synthetic Transformations for 1,3-Diol Moieties

While the aromatic 1,3-diol moiety of this compound is inherent to the resorcinol starting material, various advanced synthetic methods are available for the construction of 1,3-diols in other contexts, including in the synthesis of its derivatives or other complex molecules.

Prins Reaction Applications in 1,3-Diol Synthesis

The Prins reaction is a valuable tool in organic synthesis for the formation of 1,3-diols. It involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile. When water is used as the nucleophile in a protic acid medium, the reaction yields a 1,3-diol.

The reaction is particularly useful for the synthesis of tetrahydropyran rings and has been employed in the total synthesis of various natural products. The stereochemical outcome of the Prins reaction can often be controlled, making it a powerful method for asymmetric synthesis.

| Reactants | Catalyst/Conditions | Product |

| Alkene, Aldehyde | Protic acid (e.g., H₂SO₄), Water | 1,3-Diol |

| Homoallylic alcohol, Aldehyde | Lewis acid or Brønsted acid | Tetrahydropyran derivative |

This table illustrates the general application of the Prins reaction for the synthesis of 1,3-diols and related structures.

Catalytic Approaches to 1,3-Diols (e.g., Ni-, Cu-, Rh-Catalyzed Reactions)

Transition metal catalysis offers a range of methodologies for the synthesis of 1,3-diols with high efficiency and selectivity.

Nickel-Catalyzed Reactions: Nickel catalysts have been employed in the reductive coupling of 1,3-dienes with aldehydes to produce homoallylic alcohols, which can be precursors to 1,3-diols. More direct approaches involve the stereoselective allylation of vinyl-substituted cyclic carbonates.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the borylative propargylation of ketones, can lead to intermediates that are readily converted to 1,3-diols.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the hydrogenation of β-hydroxy ketones to afford 1,3-diols. Additionally, rhodium-catalyzed intramolecular hydrosilylation of allylic alcohols provides a pathway to 1,3-diols after oxidative cleavage of the resulting siloxane.

| Catalyst System | Reaction Type | Substrates | Product |

| NiCl₂/dtbbpy/photoredox catalyst | Stereoselective allylation | Vinyl-substituted cyclic carbonates, Aldehydes | 1,3-Diol |

| Cu(I) catalyst | Asymmetric borylative propargylation | Ketones, Allenylboronic esters | Propargylated alcohols (precursors to 1,3-diols) |

| Rh(II) porphyrin | Intramolecular hydrosilylation | Allylic alcohols | 1,3-Diol (after oxidation) |

This table summarizes selected catalytic approaches for the synthesis of 1,3-diols.

Biocatalytic and Stereoselective Synthesis of Chiral 1,3-Diols

The demand for enantiomerically pure compounds has driven the development of biocatalytic and stereoselective methods for the synthesis of chiral 1,3-diols. These methods often provide high levels of stereocontrol.

Enzymatic Reductions: Enzymes, such as alcohol dehydrogenases, are widely used for the stereoselective reduction of β-hydroxy ketones or 1,3-diketones to produce chiral syn- or anti-1,3-diols.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can catalyze asymmetric aldol reactions to produce chiral β-hydroxy ketones, which can then be stereoselectively reduced to the corresponding chiral 1,3-diols.

Dynamic Kinetic Resolution: A combination of enzymatic resolution and in situ racemization of the starting material (dynamic kinetic resolution) allows for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield.

| Method | Catalyst | Substrates | Product | Key Feature |

| Enzymatic Reduction | Alcohol Dehydrogenase | β-Hydroxy ketones, 1,3-Diketones | Chiral 1,3-diols | High enantioselectivity |

| Asymmetric Aldol Reaction | Chiral organocatalyst (e.g., Proline derivative) | Aldehydes, Ketones | Chiral β-hydroxy ketones | Creates chiral centers |

| Dynamic Kinetic Asymmetric Transformation | Enzyme + Metal catalyst (e.g., Ru) | Racemic 1,3-diols | Enantiopure 1,3-diacetates | High yield of a single enantiomer |

This table highlights various biocatalytic and stereoselective strategies for the synthesis of chiral 1,3-diols.

Regioselective Functionalization and Derivatization

The strategic modification of the this compound scaffold is crucial for tuning its chemical and physical properties. Regioselective reactions allow for the precise functionalization of either the aniline (B41778) or the diol moiety, enabling the synthesis of a diverse range of derivatives.

Aniline-Directed Regioselectivity in 1,3-Diol Formation

The synthesis of aniline-derived diols can be guided by the aniline group itself, particularly in the ring-opening reactions of epoxides. Research has demonstrated that in the reaction of anilines with trans-1,4-cyclohexadiene dioxide, the regiochemical outcome—yielding either 1,3-diols or 1,4-diols—is highly dependent on the electronic properties of the aniline and the reaction conditions. nih.govfigshare.comacs.org

While aliphatic amines typically yield 1,3-diols exclusively, anilines can produce significant amounts of the 1,4-diol isomer. This is attributed to the ability of the anilino N-H group in the reaction intermediate to act as an intramolecular hydrogen bond donor, which can direct the subsequent epoxide opening. acs.org The selectivity of this reaction is influenced by two key factors:

Electronic Effects of Aniline Substituents: Anilines with electron-donating groups favor the formation of 1,3-diols. Conversely, anilines bearing electron-withdrawing substituents show increased selectivity for the 1,4-diol product. acs.org

Reaction Conditions: The choice of solvent or reaction medium plays a critical role. Reactions performed "on water" tend to yield higher selectivity for 1,3-diols, while solvent-free (neat) conditions often favor the formation of 1,4-diols, especially with electron-poor anilines. acs.org

These findings are summarized in the table below, illustrating the interplay of electronic effects and reaction conditions on the product ratio.

| Aniline Substituent | Reaction Condition | 1,3-Diol : 1,4-Diol Ratio | Primary Product |

|---|---|---|---|

| Electron-Donating (e.g., p-methoxy) | "On Water" | 100 : 0 | 1,3-Diol |

| Unsubstituted | "On Water" | 84 : 16 | 1,3-Diol |

| Electron-Withdrawing (e.g., m-chloro) | "On Water" | 22 : 78 | 1,4-Diol |

| Electron-Withdrawing (e.g., m-chloro) | Neat (Solvent-Free) | Lower 1,3-diol ratio | 1,4-Diol |

Site-Selective Acylation and Phosphorylation of Amphiphilic Diols

The hydroxyl groups of the 1,3-diol moiety in this compound can be selectively functionalized through acylation and phosphorylation. In amphiphilic diols, which possess both polar and apolar domains, achieving site-selectivity can be challenging. However, studies have shown that nucleophilic organocatalysts, such as those based on N-alkylimidazole or 4-aminopyridine cores, can direct these reactions to a specific hydroxyl group. mdpi.comtau.ac.ilproquest.com

These catalysts are often designed with extensive outer-sphere appendages that can override the substrate's inherent reactivity preferences. mdpi.com For instance, catalysts can be engineered to favor acylation at an apolar site over a more typically reactive polar site. mdpi.com A comparison between site-selective acylation and phosphorylation reveals both similarities and differences in how catalyst structure influences the reaction. tau.ac.ilproquest.com

Key factors influencing selectivity include:

Catalyst Core: 4-Aminopyridine (BMAP)-based catalysts are generally faster than imidazole-based ones. mdpi.com

Secondary-Sphere Appendages: The lipophilicity of these appendages can improve selectivity toward the apolar site in both acylation and phosphorylation. tau.ac.il

Electronic Effects: Inductive electron donation from substituents on the catalyst can increase activity in both reactions and enhance site-selectivity in phosphorylation, but it can have the opposite effect on selectivity in acylation. tau.ac.ilproquest.com

This approach allows for the controlled synthesis of mono-acylated or mono-phosphorylated derivatives of diols, which are valuable intermediates in medicinal and synthetic chemistry. researchgate.net

Formation of Cyclic Acetals and Ketals from 1,3-Diols

The 1,3-diol functionality is a versatile handle for derivatization, notably through the formation of cyclic acetals and ketals. This reaction involves treating the diol with an aldehyde or a ketone under acidic conditions. The 1,3-diol of this compound reacts to form a six-membered 1,3-dioxane ring structure. organic-chemistry.orgyoutube.com

The formation is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus or by using chemical water scavengers like orthoesters. organic-chemistry.org Cyclic acetals are generally stable against bases and various nucleophiles, making them effective protecting groups for the diol moiety during subsequent synthetic steps. organic-chemistry.orgchemtube3d.com The reaction is reversible, and the diol can be regenerated by hydrolysis in the presence of aqueous acid. libretexts.org

Synthesis of Conjugates and Polymeric Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electron-rich diol ring, makes it an excellent building block for creating larger, more complex molecular architectures such as conjugates and polymers.

Schiff Base Derivatization of this compound Related Structures

The primary aromatic amine of the aniline group can readily undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govmdpi.com This reaction is typically carried out by refluxing the aniline and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. nih.gov

The formation of a Schiff base converts the amino group into an imine linkage (-N=CH-R), which extends the conjugated system of the molecule. This derivatization is significant as it can alter the electronic and photophysical properties of the parent compound and is a common strategy in the synthesis of organic dyes, liquid crystals, and biologically active molecules. nih.gov

Coupling Reactions for Extended Aromatic Systems in Dye Synthesis

The resorcinol (1,3-diol) portion of this compound is a highly activated aromatic ring, making it an excellent substrate for electrophilic aromatic substitution reactions, particularly azo coupling. wikipedia.orgorganic-chemistry.org In this reaction, an aromatic diazonium salt (Ar-N₂⁺) acts as an electrophile and couples with the activated ring of the diol to form a brightly colored azo compound (Ar-N=N-Ar'). wikipedia.orgquora.com

Azo coupling reactions are fundamental in the industrial production of dyes and pigments. organic-chemistry.org The reaction is typically performed in mildly acidic or neutral conditions. organic-chemistry.org The substitution usually occurs at the para-position relative to one of the activating hydroxyl groups. wikipedia.org This reaction effectively extends the π-conjugated system across both aromatic rings linked by the azo bridge, which is characteristic of many organic dyes. ncert.nic.in

Reaction Mechanisms and Kinetic Investigations of 4 Anilinobenzene 1,3 Diol and Analogues

Mechanistic Pathways of Aniline-Derived Compound Transformations

The reactivity of the aniline (B41778) moiety in 4-anilinobenzene-1,3-diol is central to its chemical transformations. Aniline and its derivatives participate in a variety of reactions, including oxidation, polymerization, and substitution, with mechanisms that are often complex and multi-stepped. Kinetic analyses are crucial for elucidating these pathways.

The kinetics of reactions involving aniline derivatives, such as oxidative polymerization or degradation, are frequently described using models that account for the multiple steps involved. For instance, the photocatalytic degradation of aniline and its derivatives is often analyzed using the Langmuir-Hinshelwood model. mdpi.com This model considers the reaction occurring on the surface of a catalyst and is mathematically represented as:

r = (kKC) / (1 + KC)

where r is the initial rate of reaction, C is the initial concentration of the reactant, and k and K are constants representing the reaction rate at maximum coverage and the adsorption equilibrium, respectively. In many cases, especially at low reactant concentrations, this model simplifies to a pseudo-first-order kinetic equation. mdpi.com

Identifying transient species is fundamental to understanding the reaction mechanism of aniline derivatives. During the early stages of aniline oxidative polymerization at low proton concentrations, aggregates of reaction intermediates can form. nih.govacs.org These intermediates have been extensively characterized using various spectroscopic and analytical techniques:

UV-Vis Spectroscopy : Intermediates show distinct absorption peaks, for example, around 410 nm when dispersed in an aqueous solution and 370 nm when dissolved in an organic solvent like N-methylpyrrolidone. nih.govacs.org

Mass Spectrometry : This technique helps in identifying the mass of the intermediate species. In aniline polymerization, a component with a mass number of 363 (M+H+), corresponding to a tetramer, has been confirmed as a major component of the intermediate aggregates. nih.gov

NMR and FTIR Spectroscopy : These methods provide structural information about the intermediates, helping to propose their chemical structures. For the tetramer intermediates, phenazine- and dihydrophenazine-containing structures have been suggested. nih.gov

In other reactions, such as the reaction of aniline with methyl radicals, intermediates like 2-methyl-aniline have been identified through computational studies. nih.gov Furthermore, the conversion of the amino group in aniline to other functional groups often proceeds through the formation of a diazonium salt intermediate via a process called diazotization. wikipedia.orgchemistrysteps.com

The Hammett equation provides a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds like aniline derivatives. consensus.appwikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.orgwalisongo.ac.id

A plot of log(k/k₀) versus σ, known as a Hammett plot, is typically linear. wikipedia.org The sign and magnitude of the reaction constant, ρ, provide mechanistic insights:

ρ > 0 : The reaction is accelerated by electron-withdrawing groups. This indicates that a negative charge is developed or a positive charge is lost in the transition state.

ρ < 0 : The reaction is accelerated by electron-donating groups. This suggests that a positive charge is built up or a negative charge is lost in the transition state. wikipedia.org

In some cases, Hammett plots for reactions of aniline derivatives are non-linear. wikipedia.orgresearchgate.net A concave upward curve can indicate a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied from electron-donating to electron-withdrawing. researchgate.netviu.ca For example, a substitution reaction might switch from an SN1-type mechanism (favoring electron-donating groups) to an SN2-type mechanism as substituents become more electron-withdrawing. viu.ca This change is reflected in two different linear regions on the Hammett plot with different ρ values. viu.ca

| Parameter | Interpretation | Example Mechanistic Implication |

|---|---|---|

| Positive ρ | Reaction rate is increased by electron-withdrawing substituents. | Stabilization of a negative charge in the transition state (e.g., nucleophilic aromatic substitution). |

| Negative ρ | Reaction rate is increased by electron-donating substituents. | Stabilization of a positive charge in the transition state (e.g., electrophilic aromatic substitution). chemistrysteps.com |

| Large |ρ| value (>1) | The reaction is highly sensitive to substituent effects. | Significant charge development at a reaction center close to the aromatic ring. wikipedia.org |

| Small |ρ| value (<1) | The reaction is less sensitive to substituent effects. | The reaction center is far from the ring, or there is little charge development. wikipedia.org |

| Non-linear Plot | A change in the reaction mechanism or rate-determining step. | A shift from an SN1 to an SN2 mechanism. viu.ca |

Intramolecular Interactions and Reactivity Modulation

Intramolecular interactions, especially hydrogen bonds (H-bonds), play a critical role in modulating the chemical reactivity of molecules like this compound. These non-covalent interactions can dictate the molecule's preferred three-dimensional conformation, which in turn influences the accessibility and reactivity of its functional groups. By locking the molecule into a specific conformation, intramolecular H-bonds can reduce the entropic penalty for binding to a receptor or enzyme active site and can shield polar groups, which may affect properties like membrane permeability. rsc.org

Intramolecular hydrogen bonding is a key factor in directing the regioselectivity of chemical reactions. In this compound, H-bonds can form between the aniline -NH group and an adjacent hydroxyl group, or between the two hydroxyl groups of the resorcinol (B1680541) moiety. The formation of a stable six-membered ring via an intramolecular H-bond is an energetically favorable arrangement for 1,3-diols. ebsco.comstackexchange.com This conformational constraint can profoundly influence the outcome of a reaction.

The impact of intramolecular H-bonding on regioselectivity can be understood through two primary effects:

Electronic Modulation : An intramolecular H-bond alters the electron distribution within the molecule. When a hydroxyl group acts as a hydrogen bond donor, the acidity of its proton increases. nih.gov This polarization can change the nucleophilicity or electrophilicity of nearby atoms, thereby activating or deactivating certain sites for reaction. For example, in ortho-substituted anilines, the presence of an H-bond can modify the chemical environment of the protons, which can be detected by NMR spectroscopy. researchgate.net Studies on analogous anilino-derivatives have shown that substituents that strengthen the H-bond (e.g., electron-withdrawing groups) can be correlated with changes in NMR chemical shifts and coupling constants, providing a quantitative measure of the bond's influence. nih.govescholarship.org

Steric Shielding : By holding a portion of the molecule in a fixed position, an intramolecular H-bond can physically block or hinder the approach of a reactant to a specific site. This steric effect forces the reaction to occur at a more accessible position, thus controlling the regiochemical outcome.

The interplay of these effects ensures that reactions proceed at a specific position on the molecule. The stability conferred by forming a pseudo-cyclic structure via hydrogen bonding can favor a transition state that leads to one constitutional isomer over others.

Table 2: Conceptual Influence of Intramolecular H-Bonding on Regioselectivity

| Conformation | H-Bond Status | Predicted Effect on Electrophilic Aromatic Substitution |

|---|---|---|

| Conformer A | H-bond between aniline -NH and C2-OH | Increased electron density at C4 and C6 of the resorcinol ring; potential steric hindrance at C2. Directs substitution to C4/C6. |

| Conformer B | H-bond between C2-OH and C4-OH | May alter the relative acidity of the two hydroxyl groups, potentially favoring O-alkylation at one site over the other. |

| Conformer C | No significant intramolecular H-bond (e.g., in a competing solvent) | Reactivity is governed primarily by the inherent directing effects of the -NH and -OH groups, potentially leading to a mixture of products. |

This table provides a conceptual illustration of how different intramolecular hydrogen bonding patterns in a molecule like this compound could direct the outcome of a hypothetical electrophilic substitution reaction.

Spectroscopic and Structural Elucidation of 4 Anilinobenzene 1,3 Diol and Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Assignment

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful tools for identifying the functional groups and elucidating the structural framework of 4-anilinobenzene-1,3-diol.

In the FT-IR spectrum of analogous aniline (B41778) compounds, characteristic peaks corresponding to N-H stretching vibrations are typically observed in the range of 3355 cm⁻¹ and 3433 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear around 3032 cm⁻¹. researchgate.net The N-H bending vibration is represented by a peak at approximately 1605 cm⁻¹. researchgate.net Furthermore, the presence of hydroxyl (-OH) groups in the benzenediol ring would be indicated by a broad band in the 3200-3600 cm⁻¹ region. researchgate.net The C=C ring stretching in the benzene (B151609) rings can be assigned to peaks around 1494 cm⁻¹. researchgate.net

The following table summarizes the expected FT-IR vibrational modes for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3355 - 3433 | Amine |

| O-H Stretching | 3200 - 3600 (broad) | Hydroxyl |

| Aromatic C-H Stretching | ~3032 | Aromatic Ring |

| N-H Bending | ~1605 | Amine |

| C=C Ring Stretching | ~1494 | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: In the ¹H NMR spectrum, aromatic protons are expected to appear in the region of 7.00–8.24 ppm. researchgate.net The protons of the hydroxyl (-OH) groups would likely be observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The amine (N-H) proton would also present a distinct signal. For a related diol compound, hydroxyl and aliphatic protons were observed at 2.86 and 4.56 ppm, respectively. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons in similar structures have been observed between 115.5 and 153.8 ppm. researchgate.net The carbons attached to the hydroxyl groups (C-O) and the nitrogen atom (C-N) would have characteristic chemical shifts. For instance, in aniline, the C4 carbon appears at approximately 117.68 ppm in a chloroform (B151607) solution. mdpi.com

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on data from similar compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 7.00 - 8.24 |

| ¹H | O-H | Variable (e.g., ~2.86) |

| ¹H | N-H | Variable |

| ¹³C | Aromatic C | 115.5 - 153.8 |

| ¹³C | Aromatic C-O | Variable |

| ¹³C | Aromatic C-N | Variable |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern of the aniline and benzenediol rings.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the molecule. The spectrum of aniline and its derivatives typically shows a well-defined band around 293 nm, corresponding to the π → π* transition of the benzenoid structure. researchgate.net The presence of the resorcinol (B1680541) moiety and the aniline group in this compound would influence the position and intensity of these absorption bands.

Studies on analogous compounds, such as certain 1,3,4-thiadiazole (B1197879) derivatives with a 2,4-dihydroxyphenyl function, have shown that UV-Vis spectroscopy is also a key method for studying keto-enol tautomerism. nih.gov The absorption spectra of these compounds in nonpolar solvents exhibit bands characteristic of the keto tautomers, while in polar solvents, the enol form is predominant. nih.gov This suggests that the electronic spectrum of this compound could be sensitive to the solvent environment, potentially revealing the presence of different tautomeric forms.

Fluorescence Spectroscopy for Photophysical Properties and Dual Emission Phenomena

Fluorescence spectroscopy provides insights into the photophysical properties of this compound. Analogous molecules, specifically 1,3,4-thiadiazole derivatives containing a benzene-1,3-diol moiety, have been shown to exhibit interesting fluorescence phenomena, including dual fluorescence. nih.govnih.gov

For instance, in aqueous solutions of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its heptyl analogue, a dual fluorescence effect was observed at pH values below approximately 7.5, with emission maxima around 380 nm and 440 nm. nih.gov Above this pH, only a single fluorescence band is observed. nih.gov This behavior is often associated with conformational changes in the molecule and charge transfer effects, which can be influenced by factors such as pH and aggregation. nih.gov It is plausible that this compound could exhibit similar complex fluorescence behavior, which would be dependent on environmental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound, which helps to confirm its structure. The molecular weight of this compound is 215.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would provide further structural information. For aniline, the molecular weight is 93.13 g/mol , and its mass spectrum shows a prominent molecular ion peak. nist.gov The fragmentation of this compound would likely involve cleavage of the C-N bond connecting the two aromatic rings, as well as fragmentation of the individual rings. Analysis of the fragment ions would help to piece together the molecular structure.

Analysis of Tautomeric Equilibria (e.g., Keto/Enol Tautomerism in Benzenediol Derivatives)

The benzenediol moiety of this compound can potentially exist in equilibrium between its enol (dihydroxy) and keto (dioxo) tautomeric forms. While phenols are generally more stable than their keto tautomers due to the preservation of aromaticity, this equilibrium can be influenced by the molecular structure and the surrounding environment. quora.com

In larger fused aromatic systems, the dione (B5365651) tautomer can become the more stable form. nih.gov For benzenediol derivatives, the keto-enol tautomerism is a common phenomenon that can be catalyzed by acids or bases. quora.comyoutube.com The equilibrium typically favors the keto form, but the enol form can be more stable in certain cases. quora.com

The tautomeric equilibrium of this compound can be investigated using various spectroscopic methods. As mentioned, UV-Vis spectroscopy can reveal the presence of different tautomers in different solvents. nih.gov NMR spectroscopy can also be used to identify and quantify the different tautomeric forms present in a solution. For example, in the case of a substituted 1,3,5-trihydroxybenzene, both the phenolic (enol) and ketonic tautomers were observed in solution using ¹³C NMR. rsc.org The presence of different tautomers is a significant aspect of the chemistry of benzenediol derivatives and can have important implications for their reactivity and biological activity. frontiersin.org

Theoretical and Computational Chemistry of 4 Anilinobenzene 1,3 Diol Systems

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules like 4-anilinobenzene-1,3-diol. scispace.com DFT methods are prized for their balance of accuracy and computational efficiency, making them suitable for a wide range of chemical systems. nih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable conformation of a molecule. scispace.com For this compound, this process involves calculating the lowest energy arrangement of its atoms. The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties. nih.govnih.gov

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes mapping the electron density distribution to identify regions that are electron-rich or electron-deficient. Such analyses are critical for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Related Aniline (B41778) Derivative This table is illustrative. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| C-C (Benzene Ring) | C1-C2 | 1.351 |

| C2-C3 | 1.460 |

Data derived from studies on similar molecular structures. nih.gov

DFT calculations are highly effective in predicting various spectroscopic properties. researchgate.net For this compound, this includes the simulation of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. nih.govnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with ultraviolet and visible light. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. A study on a related diol compound utilized DFT to assign vibrational bands, noting that strong intramolecular hydrogen bonding significantly influenced the O-H stretching vibrations. researchgate.net

Table 2: Illustrative Vibrational Frequencies of Functional Groups in Similar Aromatic Compounds This table provides representative frequency ranges. Specific values for this compound would require dedicated calculations.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Aniline -NH₂ | 3400-3500 |

| O-H Stretch | Diol -OH | 3200-3600 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

Understanding the chemical reactivity of this compound involves mapping the potential energy surface for its reactions. DFT is a powerful method for calculating the energy profiles of reaction pathways, which includes identifying the energies of reactants, products, intermediates, and transition states. mdpi.comresearchgate.net

By locating the transition state structures—the highest energy point along the reaction coordinate—and calculating their energies, activation energies for various reactions can be determined. researchgate.net This information is crucial for predicting reaction rates and elucidating the step-by-step mechanism of chemical transformations involving this compound. researchgate.net These calculations can reveal, for instance, whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. rasayanjournal.co.in These indices provide a conceptual framework for understanding and predicting chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution can reveal the likely sites for nucleophilic and electrophilic attack and predict its charge transfer properties. thaiscience.info

Table 3: Key Quantum Chemical Reactivity Descriptors This table defines important descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / 2η | Capacity to accept electrons. nih.gov |

Natural Bonding Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions by transforming the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a detailed picture of the electron density distribution within the molecule. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable insights into its reactivity. rsc.org The MEP map illustrates the electrostatic potential on the electron density surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. imist.marjpn.org Different colors on the MEP surface represent varying potential values: red indicates regions of most negative potential, rich in electrons and prone to electrophilic attack, while blue signifies areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow denote regions of intermediate or near-zero potential. rsc.org

For this compound, the MEP map is expected to show distinct regions of reactivity based on its constituent functional groups: the aniline moiety and the resorcinol (B1680541) (1,3-diol) moiety.

Electrophilic Reactivity: The areas of highest electron density (red) are anticipated to be localized around the oxygen atoms of the two hydroxyl (-OH) groups and the nitrogen atom of the amino (-NH-) group. imist.maresearchgate.net These electronegative atoms possess lone pairs of electrons, making them the primary sites for electrophilic attack. The benzene (B151609) ring derived from resorcinol, being activated by two electron-donating hydroxyl groups, will also exhibit significant negative potential, particularly at the ortho and para positions relative to the hydroxyls. Similarly, the aniline ring is activated by the amino group, increasing its electron density.

Nucleophilic Reactivity: Regions of positive potential (blue) are expected to be concentrated around the hydrogen atoms of the hydroxyl and amino groups. rsc.org These sites are electron-deficient and thus represent the most likely targets for nucleophilic attack.

The MEP analysis for aminophenols, which share structural similarities with this compound, supports these predictions. Studies on p-aminophenol have shown that the most negative potential sites, intended for electrophilic attack, are located on the oxygen and nitrogen atoms. imist.ma The distribution of electrostatic potential provides a clear indication of the molecule's chemical reactivity and its interaction with other chemical species.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Oxygen Atoms (hydroxyls) | Highly Negative | Red | Prone to Electrophilic Attack |

| Nitrogen Atom (amino) | Negative | Red to Yellow-Green | Prone to Electrophilic Attack |

| Aromatic Rings | Negative to Neutral | Red to Green | Activated towards Electrophilic Substitution |

| Hydrogen Atoms (hydroxyls) | Highly Positive | Blue | Prone to Nucleophilic Attack |

| Hydrogen Atom (amino) | Positive | Blue | Prone to Nucleophilic Attack |

Thermodynamic Parameter Calculations for Reaction Feasibility and Stability

Computational chemistry provides a powerful framework for calculating thermodynamic parameters that are essential for predicting the feasibility of chemical reactions and the stability of molecular systems. researchgate.net These calculations, often performed using Density Functional Theory (DFT), can determine key properties such as enthalpy, entropy, and Gibbs free energy, which govern the spontaneity of a reaction. researchgate.netdntb.gov.ua Furthermore, quantum chemical parameters derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer deep insights into molecular stability and reactivity. rjpn.org

For this compound, the following thermodynamic and quantum chemical parameters are of significant interest:

Heat of Formation (ΔHf°): This parameter indicates the energy change when a compound is formed from its constituent elements in their standard states. A lower or more negative heat of formation generally corresponds to greater thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf°): This is the most direct indicator of a compound's stability and the spontaneity of its formation. A negative value signifies a thermodynamically favorable process.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. imist.ma A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a small energy gap suggests higher reactivity. In studies of aminophenol, a relatively large energy gap was associated with greater molecular stability. imist.ma

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "harder" and less reactive. imist.ma

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. imist.marjpn.org

Table 2: Key Thermodynamic and Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance for this compound |

| Heat of Formation | ΔHf° | Indicates the energetic stability of the molecule. |

| Gibbs Free Energy of Formation | ΔGf° | Determines the thermodynamic feasibility of the molecule's formation. |

| HOMO-LUMO Energy Gap | ΔE | A larger gap suggests higher kinetic stability and lower reactivity. |

| Chemical Hardness | η | Measures resistance to deformation of the electron cloud; higher hardness correlates with lower reactivity. |

| Electrophilicity Index | ω | Quantifies the molecule's ability to act as an electron acceptor in a reaction. |

Advanced Materials Science and Functional Applications of 4 Anilinobenzene 1,3 Diol

Polymer Chemistry and Monomer Applications

The unique chemical structure of 4-Anilinobenzene-1,3-diol, which combines a diol functionality with an aromatic amine, allows it to be incorporated into various high-performance polymers. Its rigidity and potential for hydrogen bonding are key attributes that influence the properties of the resulting materials.

Role as a Monomer Intermediate in Polybenzoxazole Synthesis

Information regarding the specific use of this compound as a direct monomer or intermediate in the synthesis of polybenzoxazoles (PBOs) is not extensively documented in publicly available research. The conventional synthesis of PBOs, a class of thermally stable polymers with exceptional mechanical strength, typically involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. While this compound contains both hydroxyl and amine functionalities, its structure does not fit the standard bis-o-aminophenol precursor model required for direct PBO formation. Theoretical pathways could involve chemical modification to create a suitable monomer, but such specific applications are not currently established in the literature.

Incorporation into Polyesters and Poly(azomethine ester)s

As an aromatic diol, this compound is a suitable monomer for producing polyesters and poly(azomethine ester)s through polycondensation reactions.

In polyester (B1180765) synthesis, the two hydroxyl groups of this compound can react with dicarboxylic acids or, more commonly, diacid chlorides (such as terephthaloyl chloride or isophthaloyl chloride) to form ester linkages. This step-growth polymerization builds a polymer chain where the rigid anilinobenzene unit alternates with the diacid-derived segment. The process typically requires high temperatures or the use of catalysts to proceed efficiently. ijrpc.com

For the synthesis of poly(azomethine ester)s, which contain both imine (-CH=N-) and ester (-COO-) groups in their backbone, this compound can be reacted with monomer precursors that contain both a carboxylic acid (or acyl chloride) and an imine functionality. Poly(azomethine ester)s are noted for their thermal stability and potential for exhibiting liquid crystalline properties. The incorporation of the this compound unit contributes to these characteristics. semanticscholar.orgtandfonline.com

Impact of this compound Derived Units on Polymer Properties (e.g., Thermal Stability, Liquid Crystalline Nature)

The inclusion of this compound units into a polymer backbone has a significant impact on the material's final properties, primarily due to the rigid and planar nature of the monomer.

Thermal Stability: Aromatic polymers, including polyesters and poly(azomethine)s, are known for their high thermal stability. The incorporation of the anilinobenzene unit enhances this property. The rigid aromatic structure restricts segmental motion and increases the energy required for thermal degradation. Polymers containing such units typically exhibit high glass transition temperatures (Tg) and decomposition temperatures, often showing stability at temperatures exceeding 300-400°C. mdpi.comrsc.org For instance, poly(azomethine-ether)s with aromatic backbones have been shown to be stable up to 300°C. tandfonline.com

Liquid Crystalline Nature: The rigid, rod-like geometry of the this compound unit is a key feature for inducing liquid crystalline behavior in polymers. researchgate.netresearchgate.net Thermotropic liquid crystalline polymers (LCPs) form ordered phases (mesophases) in the melt, which can be aligned during processing to create materials with exceptional strength and stiffness. The incorporation of rigid aromatic diols is a common strategy for designing LCPs. ajchem-a.commdpi.com The planarity and linearity of the anilinobenzene unit increase the aspect ratio of the polymer chain, promoting the formation of stable nematic or smectic mesophases. This ordered structure is responsible for the unique optical and mechanical properties of these advanced materials.

The table below summarizes the expected effects of incorporating this compound into polymer chains.

| Property | Impact of this compound Unit | Rationale |

| Thermal Stability | Increased | The rigid aromatic structure limits chain mobility and raises the energy barrier for decomposition. mdpi.com |

| Glass Transition Temp. (Tg) | Increased | Reduced segmental motion due to the stiff polymer backbone leads to a higher Tg. |

| Liquid Crystallinity | Promoted | The linear, rod-like geometry of the monomer unit facilitates the formation of ordered mesophases in the melt. researchgate.netajchem-a.com |

| Solubility | Decreased | Strong intermolecular forces and chain rigidity typically reduce solubility in common organic solvents. ijrpc.com |

| Mechanical Strength | Potentially Increased | In the liquid crystalline state, chains can be highly oriented, leading to high tensile strength and modulus. |

Chromophoric Systems and Dye Chemistry

The electron-rich aromatic structure of this compound makes it an excellent building block for synthesizing organic dyes, particularly azo dyes.

Utilization in Azo Dye Synthesis as a Coupling Component

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). They are synthesized via a two-step process: diazotization followed by azo coupling. nih.gov

Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.

This compound serves as an excellent coupling component. Its aromatic ring is highly activated by three powerful electron-donating groups: two hydroxyl (-OH) groups and one secondary amine (-NH-) group. This high electron density facilitates the electrophilic aromatic substitution reaction with the diazonium salt, leading to the formation of a stable azo dye. jchemrev.comresearchgate.net The coupling reaction typically occurs at the position para or ortho to the activating groups.

Structure-Color Relationships and Spectroscopic Properties of Derived Dyes

The color of an azo dye is determined by its chemical structure, specifically the extended system of conjugated double bonds that includes the azo group (the chromophore) and the aromatic rings. The hydroxyl and amino groups on the this compound moiety act as powerful auxochromes, which are substituents that can intensify the color and shift the absorption wavelength.

The interaction between the auxochromes and the conjugated system modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Light absorption promotes an electron from the HOMO to the LUMO; the wavelength of light absorbed corresponds to this energy gap. The extended conjugation in dyes derived from this compound shifts the absorption maximum (λmax) to longer wavelengths, often resulting in yellow, orange, or red colors. jchemrev.com

The spectroscopic properties of these dyes are also sensitive to the solvent environment (solvatochromism) and pH (halochromism). The polarity of the solvent can influence the electronic distribution in the dye molecule, causing a shift in the λmax. Changes in pH can protonate or deprotonate the amino and hydroxyl groups, altering their auxochromic effect and leading to a visible color change.

The table below shows representative spectroscopic data for azo dyes derived from similar coupling components, illustrating the range of absorption maxima.

| Diazo Component | Coupling Component | Solvent | λmax (nm) | Observed Color |

| Aniline (B41778) | Phenol | Ethanol | ~350-400 | Yellow |

| Aniline | N,N-Dimethylaniline | Ethanol | ~410-430 | Yellow-Orange |

| 4-Nitroaniline | Phenol | DMF | ~400-450 | Orange |

| 2-Amino-1,3,4-thiadiazole | Phenol | DMF | 426 | Yellow-Orange nih.gov |

| 4-Methylaniline | 1,2,4-triazole derivative | Chloroform (B151607) | 430 | Yellow mdpi.com |

Dyeing Performance on Polymeric Substrates

Derivatives of this compound, which combine the structural features of both anilines and phenols, are suitable for creating disperse and acid dyes for hydrophobic polymeric substrates like polyester and nylon. discoveryjournals.orgpysanky.info The presence of the aniline group serves as a crucial component (a diazo precursor or a coupling component) in the synthesis of azo dyes, which constitute a large and versatile class of colorants. pysanky.infobloomtechz.com The diol (resorcinol) moiety can act as a coupling component and further influences the final color and fastness properties of the dye.

The application of such dyes to hydrophobic fibers like polyester is typically achieved through high-temperature dyeing techniques. researchgate.net For polyamide fibers such as nylon, which contain cationic sites, anionic dyes (acid dyes) derived from these structures can be used. pysanky.infojcsp.org.pk The dye molecules form strong interactions with the polymer chains through mechanisms including hydrogen bonding, van der Waals forces, and, in the case of acid dyes on nylon, ionic bonding. pysanky.infojcsp.org.pk

Table 1: Typical Fastness Properties of Aniline-Based Disperse Dyes on Polymeric Fabrics This table provides illustrative data based on typical performance of related aniline-derived dyes, as specific data for this compound was not available.

| Property | Polyester | Nylon |

| Light Fastness | Good to Excellent | Fair to Good |

| Wash Fastness | Excellent | Good |

| Rubbing Fastness (Dry) | Excellent | Very Good |

| Rubbing Fastness (Wet) | Very Good | Good |

| Heat/Sublimation | Very Good | Fair to Good |

Antioxidant Performance in Chemical Systems

The chemical structure of this compound, featuring both a secondary amine (aniline) and two phenolic hydroxyl groups (resorcinol moiety), confers significant potential for antioxidant activity. This activity is primarily rooted in its ability to neutralize reactive free radicals, which are implicated in oxidative stress.

The antioxidant action of phenolic and aniline compounds like this compound proceeds through several established mechanisms, principally Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom from one of its hydroxyl (-OH) or amine (-NH) groups to a free radical (R•), effectively neutralizing the radical while forming a stable antioxidant radical (ArO•). nih.gov The resorcinol (B1680541) moiety of this compound is particularly effective in this process due to the relatively low bond dissociation energy of its O-H bonds. The presence of two hydroxyl groups enhances this capacity.

ArOH + R• → ArO• + RH

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). nih.gov This is often followed by proton transfer to neutralize the radical cation. The electron-donating nature of both the aniline and diol components facilitates this process. bloomtechz.com

Certain derivatives of aniline have been shown to act as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx), which is a critical component of cellular antioxidant defense systems. mdpi.com GPx enzymes catalytically reduce harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), to harmless products like water, using glutathione (GSH) as a reducing substrate. mdpi.com

Research into synthetic organoselenium compounds has demonstrated that aniline-derived diselenides can exhibit potent GPx-like catalytic activity. mdpi.com These synthetic mimics can catalyze the reduction of H₂O₂ in the presence of a thiol reductant like thiophenol (PhSH), which serves as a substitute for glutathione in laboratory assays. mdpi.com The catalytic efficiency of these aniline-based mimics is highly dependent on the electronic properties of substituents on the aniline ring. Electron-withdrawing groups can enhance catalytic activity by facilitating the cleavage of the crucial Se-Se bond in the catalytic cycle. mdpi.com

For example, studies on various substituted aniline-derived diselenides revealed that a derivative with a trifluoromethyl (CF₃) group was significantly more effective as a GPx mimic than standard catalysts like ebselen (B1671040) and diphenyl diselenide. mdpi.com This demonstrates that the core aniline structure can be modified to create highly efficient catalytic antioxidants.

Table 2: GPx-like Catalytic Evaluation of Related Aniline-Derived Diselenides Data adapted from studies on aniline-derived diselenides to illustrate the catalytic potential of related structures.

| Compound (Aniline Derivative) | Substituent | Relative Catalytic Efficiency (vs. Ebselen) |

| Diselenide 3a | H | Lower |

| Diselenide 3b | CF₃ | ~5 times more active |

| Diselenide 3c | Cl | Higher |

| Diselenide 3d | Br | Higher |

| Ebselen (Standard) | - | 1.0 (Reference) |

| Diphenyl Diselenide (Standard) | - | ~2.5 times less active than 3b |

The antioxidant activity of phenolic compounds, including this compound, can be significantly enhanced through coordination with metal ions. mdpi.comnih.gov The hydroxyl groups on the resorcinol moiety provide an ideal site for chelation with various metal ions such as Fe(III), Cu(II), and Al(III). mdpi.com

This enhancement of antioxidant efficiency arises from several factors:

Stabilization of the Antioxidant: Upon complexation, the metal ion can alter the electronic properties of the ligand. The coordination can stabilize the phenoxyl radical intermediate that forms during the scavenging process, making the parent molecule a better electron or hydrogen donor. mdpi.com

Structural Modification: Metal coordination changes the bond lengths and angles within the phenolic compound. mdpi.com This structural modification can impact the molecule's reduction potential and its ability to transfer electrons or protons to free radicals, thereby improving its scavenging activity. mdpi.com

Studies on flavonoids and other polyphenols have consistently shown that their metal complexes exhibit superior radical scavenging activity compared to the free ligands. mdpi.comnih.gov For instance, the coordination of Al(III), Fe(III), and Cu(II) ions with the flavonoid luteolin (B72000) was found to increase its DPPH radical scavenging activity substantially. mdpi.com This principle suggests that forming a metal complex with this compound could be a viable strategy to amplify its intrinsic antioxidant properties. researchgate.net

Future Research Directions and Emerging Trends in 4 Anilinobenzene 1,3 Diol Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of 4-Anilinobenzene-1,3-diol and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. digitellinc.comtandfonline.com Traditional methods for producing aminophenols often involve harsh conditions and generate significant waste. guidechem.com Future research should focus on developing synthetic pathways with improved atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov

Key areas for exploration include:

Catalytic Amination of Hydroquinone (B1673460) Derivatives: Investigating catalytic systems for the direct amination of hydroquinone or related precursors could offer a more sustainable route to 4-aminophenol (B1666318) intermediates. digitellinc.com This approach could potentially be adapted for the synthesis of this compound.

One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are carried out in the same reactor can reduce solvent usage and purification steps, leading to a more environmentally benign process. acs.org For instance, a one-pot synthesis could involve the catalytic hydrogenation of a nitro-precursor followed by an in-situ rearrangement. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore enzymatic routes to this compound, which would offer high selectivity and mild reaction conditions.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Amination | High atom economy, reduced waste. nih.gov | Catalyst development and optimization. |

| One-Pot Synthesis | Increased efficiency, less solvent waste. acs.org | Reaction compatibility and control. |

| Biocatalysis | High selectivity, mild conditions. | Enzyme discovery and engineering. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are poised to provide unprecedented insights into the formation and behavior of this compound. Real-time monitoring can facilitate better control over reaction parameters, leading to higher yields and purity. nih.govshimadzu.com

Future research in this area should leverage:

In-situ Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) and low-temperature plasma (LTP) ionization allow for the direct analysis of reaction mixtures in real-time without the need for sample preparation. shimadzu.comresearchgate.net This can be used to track the consumption of reactants and the formation of products and intermediates.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a highly selective gas-phase technique that can identify and quantify individual components in a mixture without chromatographic separation, making it ideal for online reaction monitoring. nih.gov

Time-Resolved Spectroscopy: To understand the structural dynamics of this compound in different environments, time-resolved fluorescence and absorption spectroscopy can be employed to study excited-state processes and conformational changes.

| Spectroscopic Technique | Application in this compound Research | Anticipated Insights |

| In-situ Mass Spectrometry | Real-time monitoring of synthesis. researchgate.netresearchgate.net | Reaction kinetics, intermediate identification. |

| Molecular Rotational Resonance | Online analysis of reaction mixtures. nih.gov | Precise quantification of components. |

| Time-Resolved Spectroscopy | Study of structural and electronic dynamics. | Excited-state behavior, conformational changes. |

Multiscale Computational Modeling for Complex Chemical Systems and Polymer Assemblies

Computational modeling is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, multiscale modeling approaches can bridge the gap between molecular-level properties and macroscopic material behavior.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netumn.edu

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can establish mathematical relationships between the molecular structure of aniline (B41778) derivatives and their physicochemical properties, such as viscosity and dipole moment. utq.edu.iqresearchgate.netrdd.edu.iq This can accelerate the discovery of new derivatives with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly of this compound molecules and the structure of polymers derived from them. This is particularly relevant for understanding how these molecules might form larger, ordered structures.

| Modeling Approach | Predicted Properties | Potential Impact |

| Quantum Chemistry (DFT) | Electronic structure, reactivity, spectra. researchgate.net | Guidance for synthesis and spectroscopy. |

| QSPR | Physicochemical properties (e.g., lipophilicity). nih.govnih.gov | Rapid screening of derivatives. |

| Molecular Dynamics | Self-assembly, polymer conformation. | Design of functional materials. |

Exploration of Structure-Function Relationships for Tailored Material and Chemical Applications

A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for designing materials with specific functions. nih.gov The interplay between the electron-donating amino group and the hydrogen-bonding hydroxyl groups on the benzene (B151609) ring provides a rich platform for tuning material properties.

Future research should systematically investigate:

Functionalization of the Aniline Moiety: Introducing different substituents on the aniline ring can modulate the electronic properties, solubility, and reactivity of the molecule.

Derivatization of the Diol Group: The hydroxyl groups can be esterified or etherified to create a wide range of derivatives with altered physical and chemical characteristics. mdpi.com

Polymerization: this compound can serve as a monomer for the synthesis of novel polymers. acs.orgnih.govrroij.com The properties of these polymers, such as thermal stability, conductivity, and mechanical strength, will be directly influenced by the structure of the monomer.

| Structural Modification | Tunable Properties | Potential Applications |

| Aniline Substitution | Electronic properties, solubility. | Organic electronics, sensors. |

| Diol Derivatization | Polarity, reactivity, solubility. mdpi.com | Coatings, adhesives. |

| Polymerization | Thermal, mechanical, and electrical properties. acs.org | High-performance plastics, conductive polymers. |

Integration with Supramolecular Chemistry and Nanotechnology for Advanced Functional Materials

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an excellent candidate for use in supramolecular chemistry and nanotechnology. researchgate.netacs.org The self-assembly of this molecule or its derivatives could lead to the formation of well-defined nanostructures with emergent properties. researchgate.netreading.ac.ukmdpi.com

Emerging trends in this area include:

Supramolecular Polymers: The formation of long, ordered chains through non-covalent interactions could lead to self-healing materials and stimuli-responsive gels. nih.gov

Functionalization of Nanomaterials: Covalently or non-covalently attaching this compound to the surface of nanomaterials like carbon nanotubes or graphene can modify their properties and create new hybrid materials for applications in electronics and sensing. researchgate.netrsc.orgmdpi.comnih.govmdpi.com

Hierarchical Self-Assembly: Guiding the self-assembly of this compound into complex, hierarchical structures could mimic biological systems and lead to materials with advanced functions. ibm.com

| Integration Strategy | Resulting Material/System | Potential Functionality |

| Supramolecular Assembly | Gels, liquid crystals, nanofibers. umass.edu | Self-healing, sensing, drug delivery. |

| Nanomaterial Functionalization | Hybrid nanomaterials. nih.gov | Enhanced conductivity, catalytic activity. |

| Hierarchical Self-Assembly | Complex nanostructures. ibm.com | Biomimetic materials, adaptive systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.